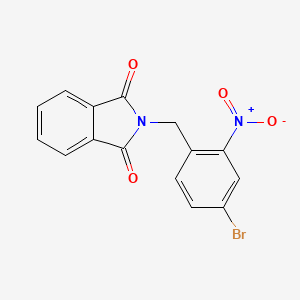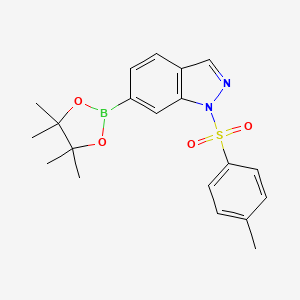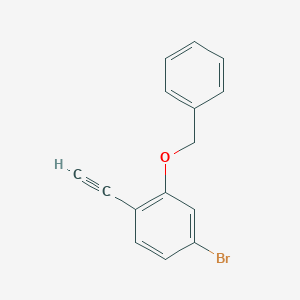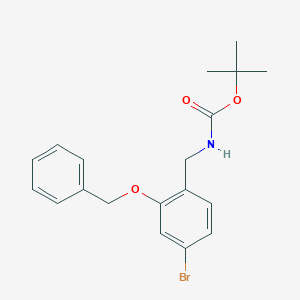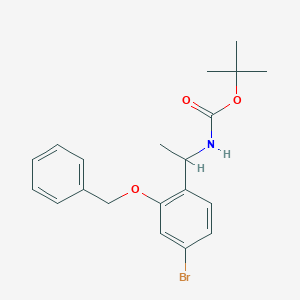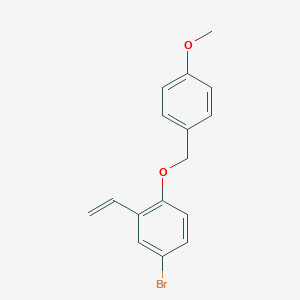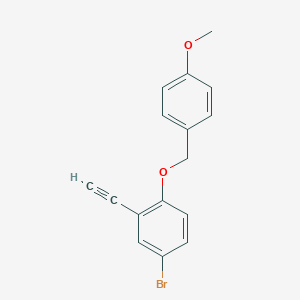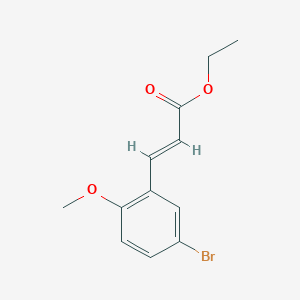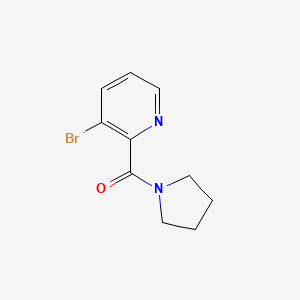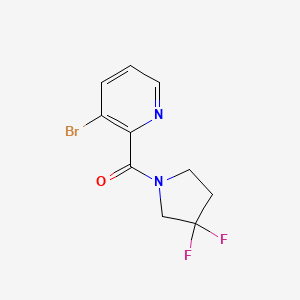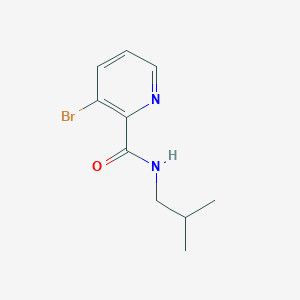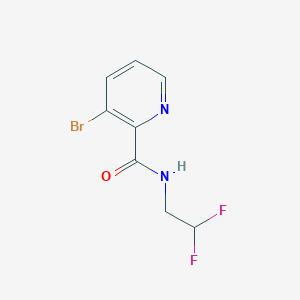
3-Bromo-N,N-diethylpicolinamide
Vue d'ensemble
Description
3-Bromo-N,N-diethylpicolinamide is a useful research compound. Its molecular formula is C10H13BrN2O and its molecular weight is 257.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Verdelet et al. (2011) developed a synthesis process for 3-benzyloxy-4-bromo and 3-benzyloxy-5-bromopicolinate esters, which are common building blocks for pharmaceuticals and agrochemicals. These compounds show potential applications in biologically active compounds and agrochemicals (Verdelet et al., 2011).
Sierov et al. (2020) presented a novel synthetic strategy for preparing tetrahydro-2,7- and 1,6-naphthyridines from 3-bromo-picolines, enabling multigram preparations of these compounds. This method is significant for the production of compounds with potential pharmaceutical applications (Sierov et al., 2020).
Khoury (1978) succeeded in preparing 3,4-dihydrocarbostyril by photochemical cyclization using N-bromohydrocinnamamide under dry conditions. This method overcame the limitations of previous techniques (Khoury, 1978).
Anuradha et al. (2014) described the crystal structure of a related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, which has a unique ring motif stabilized by various hydrogen bonds. This structural insight is crucial for the design of new pharmaceutical compounds (Anuradha et al., 2014).
Yeung, Gao, and Corey (2006) developed a method for the haloamidation of olefins, which allows the addition of a bromine atom and an amide nitrogen to an olefinic double bond. This process is useful for synthesizing various amines and amino alcohols (Yeung, Gao, & Corey, 2006).
Smart (1983) found that HC3-BrM, a synthetic inhibitor, effectively inhibits sodium-dependent, high-affinity choline uptake. This compound's mode of action potentially involves irreversible inhibition due to covalent bond formation (Smart, 1983).
Timokhina et al. (2001) demonstrated the facile synthesis of carbofunctional α,β-unsaturated sulfides using 3-Bromo-2-phenyl-1-indenone and perchlorate anion. This method can produce valuable compounds for chemical synthesis (Timokhina et al., 2001).
Gogoi et al. (2014) reported a Cu-catalyzed synthesis of substituted 3-methyleneisoindolin-1-ones using alkynyl acids, showing potential for efficient pharmaceutical and nutraceutical production (Gogoi et al., 2014).
Ma et al. (2018) explored the application of 18F-P3BZA in PET imaging for specific detection of melanoma and its metastasis, demonstrating its potential in clinical diagnostics (Ma et al., 2018).
Propriétés
IUPAC Name |
3-bromo-N,N-diethylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c1-3-13(4-2)10(14)9-8(11)6-5-7-12-9/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHMMWVSZSTCNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=CC=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



